Benzamide

Overview

Description

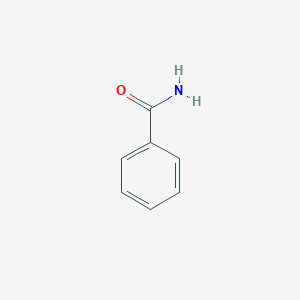

Benzamide (C₇H₇NO) is a primary amide derivative of benzoic acid, characterized by a benzene ring linked to a carboxamide group (-CONH₂). It is a colorless crystalline solid with a melting point of 132–133°C and solubility in polar solvents like ethanol and hot water . Its hydrolysis yields benzoic acid and ammonia, reflecting typical amide reactivity. This compound serves as a foundational scaffold in medicinal chemistry due to its versatility in forming hydrogen bonds and accommodating diverse substitutions, enabling interactions with enzymes, receptors, and ion channels .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Benzamides have been investigated for their potential as anticancer agents. Research indicates that N-substituted benzamides can inhibit NFκB activation, a pathway often associated with cancer cell survival. For instance, compounds like declopramide have shown promise in inducing apoptosis in cancer cells while inhibiting NFκB activation, suggesting a dual mechanism that could enhance the efficacy of chemotherapy treatments .

1.2 Neuroprotective Effects

Recent studies demonstrate that certain benzamide derivatives exhibit strong inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer’s. For example, novel this compound compounds have been synthesized with IC50 values as low as 1.57 μM against AChE, highlighting their potential as therapeutic agents for cognitive disorders .

1.3 Anti-inflammatory Properties

Benzamides are also recognized for their anti-inflammatory effects. They have been shown to modulate inflammatory pathways, making them candidates for treating conditions characterized by excessive inflammation. The inhibition of NFκB activation by this compound derivatives further supports their role in reducing inflammatory responses .

Medicinal Chemistry Applications

2.1 Drug Design and Development

The structural versatility of this compound allows for the design of novel bioactive compounds. Researchers have utilized this compound scaffolds to develop multi-targeted agents aimed at various diseases, including cancer and neurodegenerative disorders. The ability to modify the this compound structure leads to enhanced selectivity and potency against specific biological targets .

2.2 Formulation Studies

This compound has been used in formulation studies to improve the solubility and bioavailability of drugs. For instance, binary mixtures of nateglinide and this compound have been analyzed using differential scanning calorimetry to assess their thermal properties and stability during storage . Such studies are crucial for ensuring the efficacy of pharmaceutical products.

Analytical Chemistry Applications

3.1 Quantitative Analysis Techniques

This compound derivatives are employed in various quantitative analytical methods due to their chemical properties. Techniques such as powder X-ray diffraction (PXRD) and infrared spectroscopy (IR) are utilized to characterize this compound-containing formulations, ensuring quality control during drug development .

Case Studies

Mechanism of Action

The mechanism of action of benzamide derivatives varies depending on their specific structure and application. For instance:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

P2X7 Receptor Antagonists

Benzamide-based inhibitors (e.g., Pfizer’s patented compounds) share structural similarities with the P2X7 receptor agonist BzATP but differ in substitutions at the R₁, R₂, and R₃ positions. These modifications enhance inhibitory activity against IL-1β release and pore formation in human monocytes (Table 1) .

Table 1: Structural Modifications in this compound-Based P2X7 Antagonists

| Compound | R₁ | R₂ | R₃ | IC₅₀ (IL-1β Release) |

|---|---|---|---|---|

| Patent 1 | -CH₃ | -Cl | -OCH₃ | 15 nM |

| Patent 2 | -CF₃ | -Br | -NH₂ | 8 nM |

| Patent 3 | -Ph | -NO₂ | -CH₂CH₃ | 22 nM |

This compound vs. Methotrexate (MTX) in hDHFR Inhibition

This compound derivatives with a single benzene ring exhibit moderate inhibitory activity against human dihydrofolate reductase (hDHFR), a target in neurodegenerative diseases. In contrast, methotrexate (MTX), a pteridine-based compound, shows 10-fold higher potency due to its extended π-π stacking and additional hydrogen bonds with the enzyme’s active site .

Sulfamoyl this compound Derivatives as Glucokinase Activators

Sulfamoyl benzamides (e.g., compounds 6, 7, 8) bind to the allosteric site of glucokinase (GK) via a conserved H-bond between the this compound carbonyl and Arg63 (distance: 3.1–3.4 Å). This interaction mirrors the co-crystallized ligand but lacks the hydrophobic interactions seen in non-benzamide activators, resulting in a 20% lower activation efficiency (Table 2) .

Table 2: Binding Interactions of Sulfamoyl Benzamides in GK

| Compound | H-Bond Distance (Å) | Hydrophobic Contacts | Activation Efficiency (%) |

|---|---|---|---|

| 6 | 3.1 | Limited | 78 |

| 7 | 3.3 | Moderate | 82 |

| 8 | 3.4 | Extensive | 85 |

This compound vs. CPPHA in mGlu5 Modulation

This compound-derived mGlu5 positive allosteric modulators (PAMs) share a backbone with CPPHA but lack its imidazole ring. This structural simplification reduces off-target effects while maintaining EC₅₀ values ≤1 μM in functional assays .

Anticonvulsant Activity: Benzamides vs. Benzyl Amines

Benzamides exhibit lower anticonvulsant activity in maximal electroshock seizure (MES) models compared to benzyl amines. For example, methyl 4-N-(benzylamino)-cyclohexenone shows 80% seizure inhibition, while its this compound analogue achieves only 45%, likely due to reduced membrane permeability .

This compound HDAC Inhibitors vs. Hydroxamate Derivatives

This compound-based HDAC inhibitors (e.g., chidamide) bind zinc via the carboxamide group, contrasting with hydroxamates’ stronger Zn²⁺ chelation. This difference reduces off-target toxicity but requires higher doses (e.g., chidamide’s IC₅₀ = 50 nM vs. vorinostat’s IC₅₀ = 10 nM) .

Table 3: HDAC Inhibitor Comparison

| Compound | Zinc-Binding Group | Selectivity (HDAC1/6) | Clinical Use |

|---|---|---|---|

| Chidamide | This compound | 10:1 | Peripheral T-cell lymphoma |

| Vorinostat | Hydroxamate | 1:1 | Cutaneous T-cell lymphoma |

Key Research Findings

- Structural Flexibility : this compound’s tolerance for substitutions (e.g., sulfamoyl, trifluoro) enables optimization for diverse targets, from kinases to epigenetic regulators .

- Pharmacokinetic Limitations : Despite high in vitro potency, some this compound derivatives exhibit poor oral bioavailability due to rapid hydrolysis or hepatic metabolism .

- Therapeutic Breadth : this compound scaffolds are validated in oncology, diabetes, and CNS disorders, with over 65 clinical candidates reported since 2010 .

Biological Activity

Benzamide, a simple aromatic amide, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound and its derivatives, focusing on their mechanisms, therapeutic potentials, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of a benzene ring attached to a carbonyl group (C=O) and an amine group (NH2). This structure allows for various modifications, leading to a wide range of biological activities. This compound derivatives have been studied for their potential as therapeutic agents in treating conditions such as Alzheimer's disease, cancer, and infections.

The biological activity of this compound derivatives often involves the following mechanisms:

- Cholinesterase Inhibition : Some this compound derivatives have shown potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of Alzheimer's disease. For instance, specific derivatives exhibited IC50 values as low as 1.47 µM for AChE inhibition, indicating strong potential as cognitive enhancers .

- Urease Inhibition : this compound compounds have demonstrated significant urease inhibitory activity, which is essential for treating infections caused by urease-producing bacteria. One study reported an IC50 value of 4.51 µM for a specific this compound derivative, highlighting its potential as an antibacterial agent .

- Antioxidant Activity : Some this compound derivatives have shown antioxidant properties through their ability to scavenge free radicals. However, the overall antioxidant activity was found to be less pronounced compared to other compounds .

1. Anti-Alzheimer Activity

A study evaluated several this compound derivatives for their anti-Alzheimer properties. Compounds 3a and 3g exhibited the highest activity against AChE with significant improvements in swimming times in treated mice compared to controls .

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Activity Level |

|---|---|---|---|

| 3a | 1.57 | 2.85 | High |

| 3g | 1.47 | 11.40 | High |

| 3f | 9.1 | 2.5 | Moderate |

2. Urease Inhibition

In another study, seven this compound derivatives were tested for urease inhibition. The most potent compound showed an IC50 value of 4.51 µM, making it a promising candidate for further development in treating urease-related disorders .

3. Antifungal Activity

Research on novel pyrazol-5-yl-benzamide derivatives indicated antifungal activity against various strains. The study revealed that certain modifications significantly enhanced the antifungal properties compared to standard treatments .

Molecular Docking Studies

Molecular docking studies have been instrumental in elucidating the binding interactions between this compound derivatives and their biological targets. For example, docking studies on dual cholinesterase inhibitors demonstrated that specific structural features enhance binding affinity and selectivity towards AChE and BuChE .

Pharmacophore Modeling

Pharmacophore modeling has been utilized to identify key structural features necessary for the biological activity of this compound derivatives. This approach has facilitated the design of new compounds with improved efficacy against targeted enzymes such as BACE1 and AChE .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of synthesized benzamide?

- Methodological Answer :

- Spectroscopic Analysis : Use FTIR to identify characteristic amide bands (N-H stretch ~3350 cm⁻¹, C=O stretch ~1650 cm⁻¹) and compare with NIST reference spectra .

- Melting Point Determination : Pure this compound melts at 128–130°C. Deviations >2°C indicate impurities; recrystallization from hot water or ethanol improves purity .

- Chromatographic Techniques : HPLC or TLC with UV detection (λ ~254 nm) to assess purity, using a silica gel stationary phase and ethyl acetate/hexane mobile phase .

Q. What experimental precautions are critical during this compound synthesis via benzoyl chloride and ammonia?

- Methodological Answer :

- Controlled Reactivity : Add benzoyl chloride slowly to aqueous ammonia to manage exothermicity and avoid side reactions (e.g., hydrolysis to benzoic acid) .

- Lachrymatory Hazard Mitigation : Use a fume hood and personal protective equipment (PPE) due to benzoyl chloride’s irritant properties .

- Yield Optimization : Monitor reaction temperature (0–5°C) and stoichiometry (1:2 molar ratio of benzoyl chloride to ammonia) .

Q. How does hydrolysis of this compound inform its reactivity in biochemical studies?

- Methodological Answer :

- Acidic vs. Basic Hydrolysis : Under acidic conditions (HCl/H₂O), this compound hydrolyzes to benzoic acid and ammonium chloride. Under basic conditions (NaOH), it forms benzoate and ammonia. Monitor reaction progress via pH shifts or conductivity .

- Kinetic Studies : Use UV-Vis spectroscopy to track C=O band changes or titrate liberated NH₃ .

Advanced Research Questions

Q. What methodologies validate this compound’s role as a PARP-1 inhibitor in diabetic nephropathy?

- Methodological Answer :

- Metabolomic Profiling : Compare this compound levels in diabetic vs. control serum using LC-MS. Low this compound correlates with reduced eGFR in type 2 diabetes .

- In Vitro Assays : Measure PARP-1 activity in endothelial cells treated with this compound (IC₅₀ ~10 µM) using NAD⁺ depletion assays .

- Preclinical Models : Administer this compound (10–50 mg/kg/day) in diabetic rodents and assess albuminuria reduction .

Q. How is this compound utilized in designing photopharmacological agents?

- Methodological Answer :

- Azologization : Replace the N-aryl group with an azobenzene photoswitch to create light-responsive PARP inhibitors. Characterize (E)/(Z) isomer ratios via HPLC and validate binding via X-ray crystallography (e.g., PDB IDs: 6ZLH, 6ZL4) .

- Activity Modulation : Irradiate at 365 nm (E→Z) or 450 nm (Z→E) and measure PARP-1 inhibition efficacy using fluorescence-based assays .

Q. What experimental strategies enable this compound intercalation into kaolinite for material science applications?

- Methodological Answer :

- Pre-expansion with DMSO : Treat kaolinite with DMSO/water (60°C, 48 hrs) to increase interlayer spacing from 7.2 Å to 11.2 Å, enabling this compound insertion .

- Melt Intercalation : Heat DMSO-expanded kaolinite with molten this compound (140°C, 4 days). Confirm intercalation via XRD (d-spacing ~14.3 Å) and FTIR (C=O hydrogen bonding with aluminol groups at 1680 cm⁻¹) .

Q. How can machine learning improve variant analysis in genomic studies involving this compound?

- Methodological Answer :

- Data Integration : Train ensemble models on 24 variant-calling tools (e.g., GATK, Samtools) to distinguish true this compound-associated SNPs from false positives. Use ROC curves to balance sensitivity/specificity .

- Haplotype Reconstruction : Phase genotypes using long-range phasing algorithms (e.g., SHAPEIT) and impute structural variants onto haplotypes .

Q. What thermodynamic data are essential for predicting this compound’s stability in drug formulations?

- Methodological Answer :

- Combustion Calorimetry : Determine ΔcH°(solid) = −3,890 kJ/mol via bomb calorimetry. Compare with computational values (e.g., EDF2/6-31G* model) .

- Solubility Analysis : Use SPSS to model this compound solubility in co-crystals (e.g., ebastine-benzamide 1:8 molar ratio) under varying pH and temperature .

Q. Key Notes

Preparation Methods

Classical Synthesis Methods

Amidation of Benzoic Acid Derivatives

The reaction of benzoic acid with thionyl chloride (SOCl₂) to form acyl chlorides, followed by ammonolysis, remains a cornerstone method. For instance, 4-nitrobenzamide synthesis involves treating 4-nitrobenzoic acid with SOCl₂ (3:1 molar ratio) under reflux, yielding an acyl chloride intermediate. Subsequent reaction with 25% ammonia solution at ambient temperature produces 4-nitrothis compound in 80% yield . Similarly, 4-methoxy- and 4-chlorobenzamides are synthesized with 71% and 78% efficiencies, respectively .

Table 1: Thionyl Chloride-Mediated this compound Synthesis

| Substrate | Molar Ratio (Acid:SOCl₂) | Ammonia Volume (mL/mmol) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 4-Nitrobenzoic acid | 1:3 | 1.34 | 80 | 200–201 |

| 4-Methoxybenzoic acid | 1:3 | 1.37 | 71 | 165–166 |

| 4-Chlorobenzoic acid | 1:3 | 1.34 | 78 | 158–160 |

Esterification-Amidation Pathways

Patent US3357978A details a multi-step approach starting from methyl salicylate derivatives. Methyl p-acetylamino salicylate undergoes O-alkylation with methyl sulfate in acetone, yielding methyl 2-methoxy-4-acetylaminobenzoate (78.5% yield) . Subsequent chlorination in acetic acid at 15–20°C introduces a chlorine substituent at the 5-position (86% yield) . Transamidation with N,N-diethylethylene diamine in xylene, catalyzed by aluminum isopropylate, forms N-(diethylaminoethyl)-2-methoxy-4-amino-5-chlorothis compound (65% yield over two steps) .

Halogenation and Functionalization Strategies

Direct Halogenation Techniques

Regioselective halogenation is achieved via electrophilic substitution. For example, bubbling chlorine gas through a solution of methyl-2-methoxy-4-acetylaminobenzoate in acetic acid at 15°C introduces chlorine at the 5-position, with reaction progress monitored by mass gain (1.56 moles Cl₂ per mole substrate) . Bromination employs liquid bromine in acetic acid, yielding 96% methyl-2-methoxy-4-acetylamino-5-bromobenzoate .

Table 2: Halogenation Conditions and Outcomes

| Substrate | Halogen | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Methyl-2-methoxy-4-acetylaminobenzoate | Cl₂ | Acetic acid | 15–20 | 86 |

| Methyl-2-methoxy-4-acetylaminobenzoate | Br₂ | Acetic acid | 15–20 | 96 |

Nitration and Reduction

Nitration using nitric acid in acetic acid introduces nitro groups at the 5-position, which are reduced to amines via catalytic hydrogenation (H₂/Pd-C) or acidic conditions (Fe/HCl) . This pathway enables access to aminothis compound derivatives, pivotal in drug discovery.

Advanced Methodologies in this compound Synthesis

Asymmetric Diamine-Assisted Transamidation

The patent highlights the use of N,N-diethylethylene diamine in xylene under reflux to replace ester groups with amide functionalities. Aluminum isopropylate catalyzes methanol elimination, driving the reaction toward completion. For instance, N-(diethylaminoethyl)-2-methoxy-4-amino-5-bromothis compound is synthesized in 81% yield via this method .

Solvent and Catalytic Optimization

Ethylene glycol emerges as a superior solvent for high-temperature amidation, facilitating 81% yield in N-(diethylaminoethyl)-2-methoxy-4-amino-5-bromothis compound synthesis . Catalysts like aluminum isopropylate enhance reaction rates by stabilizing transition states during ester-to-amide conversion.

Industrial-Scale Production and Purification

Crystallization and Salt Formation

Dihydrochloride salts of this compound derivatives are precipitated by adding HCl-saturated alcohol to crude bases. For example, N-(diethylaminoethyl)-2-methoxy-4-amino-5-chlorothis compound dihydrochloride is isolated in 95% purity after cold alcohol washing .

Properties

IUPAC Name |

benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDAEFPNCMNJSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Record name | BENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55738-52-8 | |

| Record name | Benzamide, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55738-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0021709 | |

| Record name | Benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzamide is a white powder. (NTP, 1992), Colorless solid; [Hawley] White powder; [MSDSonline], Solid | |

| Record name | BENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3828 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

554 °F at 760 mmHg (NTP, 1992), 288 °C, 290.00 °C. @ 760.00 mm Hg | |

| Record name | BENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>18.2 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72.5 °F (NTP, 1992), > 10% in benzene, 1 g in 6 ml ethanol; 1 g in 3.3 ml pyridine, Soluble in ammonia, Slightyl soluble in ethyl ether, benzene; very soluble in ethyl alcohol, carbon tetrachloride, carbon disulfide., In water, 1.35X10+4 mg/l @ 25 °C, 13500 mg/L at 25 °C | |

| Record name | SID11532898 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | BENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.0792 at 266 °F (NTP, 1992) - Denser than water; will sink, 1.341 | |

| Record name | BENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000939 [mmHg] | |

| Record name | Benzamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3828 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless crystals, Monoclinic prisms or plates from water | |

CAS No. |

55-21-0 | |

| Record name | BENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X80438640 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 to 271 °F (NTP, 1992), 130 °C, 129.1 °C | |

| Record name | BENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.